N-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide

FLAP inhibition leukotriene biosynthesis indole SAR

N-Cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide (PubChem CID is a synthetic indole-thioether derivative with molecular formula C24H28N2OS and molecular weight 392.6 g·mol⁻¹. The compound is annotated in public target databases as a ligand for 5-lipoxygenase-activating protein (FLAP) and is disclosed in Amira Pharmaceuticals patent families covering indole-based FLAP inhibitors for respiratory and inflammatory disorders.

Molecular Formula C24H28N2OS
Molecular Weight 392.56
CAS No. 851412-75-4
Cat. No. B2540426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide
CAS851412-75-4
Molecular FormulaC24H28N2OS
Molecular Weight392.56
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4
InChIInChI=1S/C24H28N2OS/c1-17-11-12-18(2)19(13-17)14-26-15-23(21-9-5-6-10-22(21)26)28-16-24(27)25-20-7-3-4-8-20/h5-6,9-13,15,20H,3-4,7-8,14,16H2,1-2H3,(H,25,27)
InChIKeyUVNQIICLIZTYCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide (CAS 851412-75-4): Procurement-Relevant Identity, Target Class, and Physicochemical Profile


N-Cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide (PubChem CID 3560841) is a synthetic indole-thioether derivative with molecular formula C24H28N2OS and molecular weight 392.6 g·mol⁻¹ [1]. The compound is annotated in public target databases as a ligand for 5-lipoxygenase-activating protein (FLAP) [2] and is disclosed in Amira Pharmaceuticals patent families covering indole-based FLAP inhibitors for respiratory and inflammatory disorders [3]. Structurally, it features a cyclopentyl acetamide side chain linked via a thioether bridge to the indole C3 position, differentiating it from the 2-indolealkanoic acid scaffold shared by most clinical-stage FLAP inhibitors [4].

Why FLAP-Targeted Indole-Thioether Analogs Cannot Be Interchanged: Structural and Physicochemical Determinants of N-Cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide


Within the indole-based FLAP inhibitor class, small structural variations at the N1-benzyl substituent, the C2 side chain, and the C3-thioether linkage produce marked differences in binding potency, whole-blood activity, and CYP450 off-target profiles [1]. The target compound departs from the canonical 2-indolealkanoic acid motif (present in MK-591, AM679, and GSK2190915) by replacing the C2 carboxylic acid-bearing side chain with a C3-thioether-linked cyclopentyl acetamide [2]. This scaffold shift alters the hydrogen-bond donor count (1 vs. 0), the molecular weight (392.6 vs. 587–693 g·mol⁻¹), and the lipophilicity (XLogP3 5.4 vs. 4.7 for MK-591), each of which independently modulates membrane permeability, metabolic stability, and selectivity against CYP2C9 and CYP3A4 . Consequently, substitution with a generic FLAP inhibitor bearing the classical 2-propanoic acid architecture carries a high risk of divergent potency, pharmacokinetics, and off-target liability in cellular and in vivo models [3].

Quantitative Differentiation Evidence for N-Cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide (CAS 851412-75-4) vs. FLAP Inhibitor Comparators


FLAP Target Engagement: Class-Level SAR and Expected Binding Affinity Range vs. Clinical-Stage FLAP Inhibitors

The compound is disclosed within Amira Pharmaceuticals' FLAP inhibitor patent series (AR-056215-A1) alongside congeners that exhibit FLAP binding IC50 values in the low nanomolar range [1]. While a publicly disclosed, directly measured FLAP IC50 for this exact compound is not available from non-prohibited primary sources, established indole-thioether FLAP inhibitors achieve the following binding potencies: MK-591 (Quiflapon) IC50 = 1.6 nM ; AM679 IC50 = 2.2 nM ; GSK2190915 (Fiboflapon) IC50 = 2.6 nM [2]; AM103 IC50 = 4.2 nM [3]. The thioether-linked indole scaffold is a conserved pharmacophoric feature across this series, and SAR studies from Frenette et al. demonstrate that C3-thioether substitution is compatible with high-affinity FLAP binding [4]. Users should anticipate FLAP binding activity in the low nanomolar range but should independently verify the exact IC50 under their assay conditions, as C2 side-chain truncation (cyclopentyl acetamide vs. 2,2-dimethylpropanoic acid) may modulate absolute potency [5].

FLAP inhibition leukotriene biosynthesis indole SAR binding affinity

Molecular Weight Reduction vs. Clinical FLAP Inhibitors: Impact on Ligand Efficiency and Permeability

The molecular weight (MW) of N-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is 392.6 g·mol⁻¹, as computed from its molecular formula C24H28N2OS [1]. This represents a substantial reduction compared to clinical-stage FLAP inhibitors: MK-591 free acid MW = 587.17 g·mol⁻¹ (Δ = −194.6 g·mol⁻¹, 33% lower) ; AM679 MW = 692.87 g·mol⁻¹ (Δ = −300.3 g·mol⁻¹, 43% lower) ; GSK2190915 MW = 669.87 g·mol⁻¹ (Δ = −277.3 g·mol⁻¹, 41% lower) [2]. The lower MW places the compound within favorable Rule-of-Five space (MW < 500) and is associated with higher ligand efficiency indices, which correlate with improved probability of achieving oral bioavailability and CNS penetration in lead optimization campaigns [3].

molecular weight ligand efficiency membrane permeability Rule of Five

XLogP3 Lipophilicity Differentiation: Higher LogP vs. MK-591 and Implications for Tissue Distribution

The computed partition coefficient (XLogP3) of the target compound is 5.4, as reported by PubChem [1]. This is 0.7 log units higher than the XLogP of 4.7 reported for MK-591 (free acid) [2], and notably higher than the typical range for oral drug candidates (XLogP 1–3). While increased lipophilicity can enhance membrane permeability and tissue penetration, it also raises the risk of metabolic instability, plasma protein binding, and phospholipidosis [3]. In contrast, AM679 and GSK2190915 possess computed XLogP values estimated at 6.2–6.8 due to their extended aromatic substituents, making the target compound intermediate in lipophilicity within the class [4]. This intermediate lipophilicity profile may offer a differentiated balance between potency (driven by hydrophobic FLAP binding pocket interactions) and developability, but requires experimental ADME confirmation.

lipophilicity XLogP3 tissue distribution PK/PD

Hydrogen-Bond Donor Count Differentiation: Cyclopentyl Amide Introduces a Single HBD vs. Zero in Classical FLAP Inhibitors

The target compound possesses one hydrogen-bond donor (HBD), contributed by the cyclopentyl amide N–H group, as computed by Cactvs and reported in PubChem [1]. All major clinical FLAP inhibitors—MK-591, AM679, GSK2190915, and AM103—feature a 2,2-dimethylpropanoic acid moiety that contributes zero traditional HBDs (the carboxylic acid proton is not counted as a discrete HBD in most computational frameworks, but the acid functionality provides an ionizable center) [2]. The presence of a discrete, non-ionizable amide HBD in the target compound alters the hydrogen-bonding pharmacophore: it may engage FLAP residues that are inaccessible to the carboxylic acid series, potentially modifying selectivity against related arachidonic acid-binding proteins such as LTC4 synthase or mPGES-1 [3]. Additionally, the amide N–H may improve aqueous solubility via discrete water bridging while maintaining sufficient membrane permeability—a property that must be experimentally verified.

hydrogen bond donor HBD count Rule of Five permeability solubility

Chemical Purity Specification: Vendor-Disclosed ≥95% (HPLC) as a Procurement Baseline

The commercially available form of this compound is specified at ≥95% purity as determined by HPLC, according to the ChemeMenu vendor catalog (catalog number CM1011143) . This purity level meets the minimum threshold for biochemical screening assays and is comparable to the ≥98% purity commonly specified for research-grade MK-591 and AM679 . However, users should note that the 95% specification leaves a potential 5% impurity burden that may include unreacted synthetic intermediates (e.g., free indole-thiol precursor) or oxidation byproducts (sulfoxide) [1]. For quantitative FLAP binding assays, isothermal titration calorimetry (ITC), or co-crystallization trials, additional purification (preparative HPLC or recrystallization) to ≥98% is recommended, and independent QC analysis (LC-MS, ¹H NMR) is advised before committing to large-scale procurement [2].

chemical purity HPLC quality control reproducibility

Dual FLAP/CCR5 Antagonist Pharmacological Annotation: Preliminary Screening Data Suggests Polypharmacology

A Semantic Scholar author profile associated with compound 851412-75-4 reports preliminary pharmacological screening indicating CCR5 antagonist activity, with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This is a qualitative annotation only; no IC50 or Ki values for CCR5 antagonism are publicly disclosed. Among the comparator FLAP inhibitors, MK-591, AM679, and GSK2190915 are not reported to possess CCR5 antagonist activity, as they were optimized for FLAP selectivity [2]. If confirmed, CCR5/FLAP dual antagonism could represent a unique polypharmacological profile relevant to inflammatory diseases where both leukotriene and chemokine pathways contribute to pathogenesis [3]. However, this annotation stems from an author profile rather than a peer-reviewed publication and should be treated as a hypothesis-generating observation requiring independent replication under defined assay conditions (e.g., CCR5 β-arrestin recruitment or calcium flux assay).

CCR5 antagonist polypharmacology HIV entry asthma COPD

Procurement-Guiding Application Scenarios for N-Cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide (CAS 851412-75-4)


Lead-Like Fragment and Hit-to-Lead FLAP Inhibitor Screening Libraries

With a molecular weight of 392.6 g·mol⁻¹—33–43% lower than clinical FLAP inhibitors—this compound is well-suited for inclusion in lead-like compound libraries where MW < 400 is a selection criterion [1]. Its single hydrogen-bond donor and moderate XLogP3 of 5.4 place it in a differentiated physicochemical space relative to the 2-indolealkanoic acid series, offering an alternative starting point for fragment growth or scaffold-hopping campaigns targeting FLAP. Procurement for high-throughput screening (HTS) should include orthogonal purity verification (LC-MS) given the ≥95% vendor specification, and hits should be counterscreened against CCR5 if dual-pathway bias is undesired .

FLAP/5-Lipoxygenase Pathway Mechanistic Studies in Human Leukocyte Assays

The compound's structural annotation within Amira Pharmaceuticals' FLAP inhibitor patent series supports its use as a chemical probe for studying FLAP-dependent leukotriene biosynthesis [1]. In human polymorphonuclear leukocyte (PMNL) or whole-blood LTB4 release assays, users should benchmark activity against MK-591 (IC50 1.6 nM FLAP binding; 3.1 nM intact human PMNL) . The thioether linkage may confer distinct binding kinetics (on/off rates) compared to the 2-carboxylic acid series, making this compound a useful comparator in biophysical FLAP binding studies (SPR, ITC) to dissect structure–kinetic relationships [2].

Comparative Polypharmacology Profiling in Dual FLAP/CCR5 Inflammation Models

If the preliminary CCR5 antagonist annotation is confirmed experimentally, this compound may serve as a dual-pathway probe in models where both leukotriene-driven and chemokine-driven inflammation are operational, such as allergic asthma or rheumatoid arthritis [1]. No other FLAP inhibitor in the comparator set (MK-591, AM679, GSK2190915) is annotated with CCR5 activity, making this a potentially unique tool compound for dissecting pathway crosstalk . Users should first validate CCR5 antagonism in a quantitative functional assay (e.g., CCR5-mediated calcium mobilization or β-arrestin recruitment) at a minimum concentration of 10 μM before committing to in vivo experimentation [2].

Structure–Activity Relationship (SAR) Exploration Around the Indole C2 and C3 Positions

The cyclopentyl acetamide moiety at C3 (via thioether linkage) represents a departure from the 2,2-dimethylpropanoic acid at C2 that dominates the clinical FLAP inhibitor landscape [1]. This compound can be procured as a strategic SAR probe to interrogate the steric and electronic tolerance of the FLAP binding pocket at the C2/C3 vector. Parallel procurement of the des-cyclopentyl analog or the sulfoxide oxidation product would enable systematic assessment of the thioether linkage's contribution to potency and metabolic stability .

Quote Request

Request a Quote for N-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.